molecular formula C17H17FO4 B2527506 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde CAS No. 565168-89-0

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde

Cat. No.: B2527506
CAS No.: 565168-89-0
M. Wt: 304.317
InChI Key: OMYCFNNIOYJEEX-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H17FO4. It is a benzaldehyde derivative characterized by the presence of ethoxy and fluorophenoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(4-fluorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzoic acid.

    Reduction: 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethoxy and fluorophenoxy groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-bromophenoxy)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Uniqueness

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with ethoxy and fluorophenoxy substituents, which contribute to its unique chemical reactivity and biological interactions. The presence of these groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethoxy and fluorophenoxy groups increase binding affinity and specificity, allowing the compound to modulate biological pathways effectively.

Enzyme Inhibition

Studies have indicated that this compound may exhibit enzyme inhibition properties. Its structural similarity to other biologically active compounds suggests potential interactions with key enzymes involved in metabolic pathways. For instance, it has been investigated for its ability to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Receptor Binding

Research indicates that this compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in cognitive functions and neuroprotection, making the compound a candidate for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Nicotinic Receptor Modulation : A study demonstrated that compounds with similar structures acted as positive allosteric modulators of α7 nAChRs, enhancing receptor activity and suggesting potential applications in treating cognitive impairment .
  • Antiproliferative Activity : Research on related benzaldehyde derivatives has shown promising antiproliferative effects against cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .
  • Anti-inflammatory Properties : Compounds structurally related to this compound have been reported to possess anti-inflammatory activities, making them candidates for further investigation in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Ethoxy-4-[2-(4-chlorophenoxy)ethoxy]benzaldehydeChlorophenoxy groupModerate enzyme inhibition
3-Ethoxy-4-[2-(4-bromophenoxy)ethoxy]benzaldehydeBromophenoxy groupAntiproliferative effects
3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehydeMethylphenoxy groupNeuroprotective properties

The unique fluorophenoxy group in this compound may enhance its reactivity and selectivity compared to other analogs, highlighting its potential for specific therapeutic applications.

Properties

IUPAC Name

3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-2-20-17-11-13(12-19)3-8-16(17)22-10-9-21-15-6-4-14(18)5-7-15/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYCFNNIOYJEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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